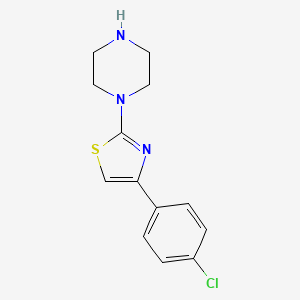
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole is not fully understood. However, it has been suggested that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain. This results in increased levels of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin in the brain, which can lead to improved mood and decreased anxiety. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases. Additionally, it has been reported to have analgesic effects, which can help in the management of pain.
実験室実験の利点と制限
One of the significant advantages of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole in lab experiments is its high potency and selectivity. This makes it an ideal compound for studying the mechanism of action and potential therapeutic applications. However, one of the limitations of this compound is its potential toxicity, which can make it challenging to study in vivo.
将来の方向性
There are several future directions for the study of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole. One of the areas that require further investigation is the mechanism of action of this compound. Understanding how it works at the molecular level can help in the development of more effective drugs. Additionally, more studies are needed to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, further research is required to determine the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole can be achieved through various methods. One of the commonly used methods involves the reaction of 4-chloroaniline with piperazine in the presence of a base to form 4-(4-chlorophenyl)piperazine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the thiazole derivative. Other methods involve the use of different reagents and catalysts to achieve the same product.
科学的研究の応用
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole has been studied for its potential applications in various fields of scientific research. One of its significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
4-(4-chlorophenyl)-2-piperazin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNVMNWUAPQMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

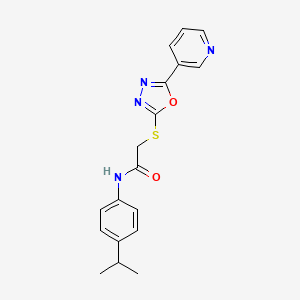
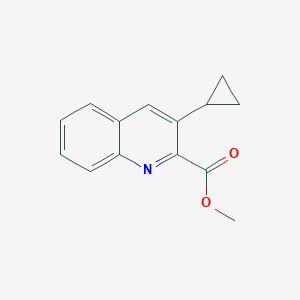
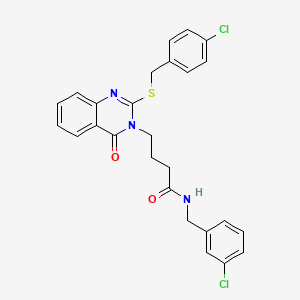

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)
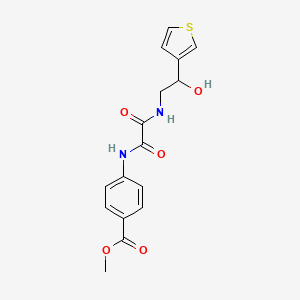
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)

![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)
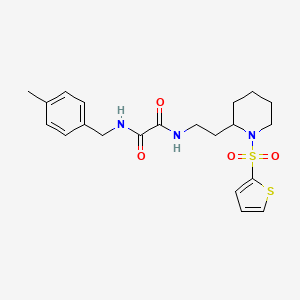
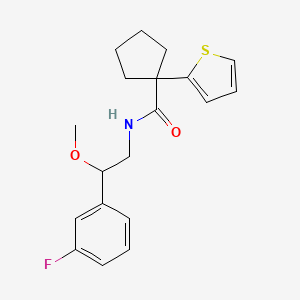
![2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2354190.png)
![Tert-butyl 2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2354191.png)
![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)